N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide is a synthetic organic compound known for its diverse biological activities This compound features a 1,3,4-oxadiazole ring, which is a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Attachment of the oxirane group: The oxirane ring can be introduced by reacting the intermediate with an epoxide precursor, such as epichlorohydrin, under basic conditions.
Formation of the carboxamide: The final step involves the reaction of the oxirane intermediate with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antitubercular agent. Studies have demonstrated its activity against various bacterial strains, including Mycobacterium tuberculosis .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development. Its antitubercular properties are particularly noteworthy, given the ongoing need for new treatments against resistant strains of tuberculosis .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the oxirane and oxadiazole groups.
Mechanism of Action
The mechanism by which N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide exerts its effects involves multiple pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death.
DNA Interaction: It may interact with bacterial DNA, disrupting replication and transcription processes.
Oxidative Stress: The compound can induce oxidative stress in bacterial cells, leading to damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Lacks the oxirane group, which affects its reactivity and applications.
Uniqueness
N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide is unique due to the combination of the oxadiazole ring, oxirane group, and carboxamide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)12-16-15-10(19-12)5-14-11(17)9-6-18-9/h1-4,9H,5-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFAGPDMMFLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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